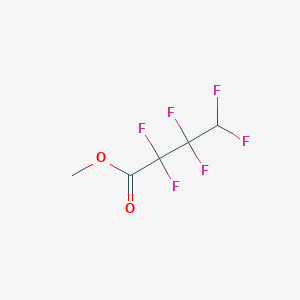

Methyl 2,2,3,3,4,4-hexafluorobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

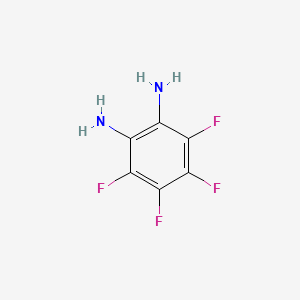

Methyl 2,2,3,3,4,4-hexafluorobutanoate, also known as MHFB, is a fluorinated organic compound that is used in a variety of scientific applications. It is a colorless, odorless, and non-toxic compound that has a boiling point of 39.8 °C and a melting point of -27.3 °C. Because of its low volatility and low toxicity, MHFB is often used in laboratory experiments and as a solvent in organic synthesis. MHFB is also used in the synthesis of a variety of organic compounds, such as pharmaceuticals and industrial chemicals.

Scientific Research Applications

Intramolecular Cyclisations and Synthesis

- Methyl (4E,7R)-7-hydroxyoctanoate, derived from ethyl (R)-3-hydroxybutanoate, reacts with aldehydes to yield bicyclic oxygen heterocycles. This demonstrates its utility in creating complex organic structures with multiple stereogenic centers in a single reaction (Elsworth & Willis, 2008).

Synthesis of Fluorinated Compounds

- Radical addition of ethers to methyl 2,3,3-trifluoroprop-2-enoate, followed by various chemical reactions, has been used to synthesize 5-alkyl-3,4-difluorofuran-2(5H)-ones. The study of substituent effects on lactonisation further elucidates the chemical behavior of fluorinated 4-hydroxyesters (Hajduch et al., 2014).

Material Science and Engineering

- A study on perfluorinated ionomer membranes, used as proton exchange membranes in fuel cells, focused on identifying spectral bands that can recognize bonds involved in membrane fragmentation. This research is crucial for understanding the degradation processes of these materials (Danilczuk et al., 2011).

Environmental Impact Studies

- The atmospheric fate and impact of perfluorinated ketones, which are used as replacements for halons and CFCs, have been studied. These compounds, due to their possible role as greenhouse gases, are significant in environmental science research (Ren et al., 2019).

Pharmacological Intermediates

- The synthesis of N-(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester hydrochloride, an intermediate in the synthesis of valsartan, a widely used antihypertensive drug, showcases the application of methyl 2,2,3,3,4,4-hexafluorobutanoate in creating valuable pharmaceutical intermediates (Yathirajan et al., 2004).

properties

IUPAC Name |

methyl 2,2,3,3,4,4-hexafluorobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F6O2/c1-13-3(12)5(10,11)4(8,9)2(6)7/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDSBACGSFZSPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379546 |

Source

|

| Record name | Methyl 4H-perfluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

356-32-1 |

Source

|

| Record name | Methyl 4H-perfluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B1350533.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide](/img/structure/B1350562.png)

![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1350563.png)